Phenindamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Phenindamine hydrochloride is a potent antihistamine and anticholinergic compound. It is primarily used to treat symptoms of allergies and the common cold, such as sneezing, runny nose, itching, watery eyes, hives, and rashes . Developed by Hoffman-La Roche in the late 1940s, this compound is closely related to cyproheptadine .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Phenindamine hydrochloride is synthesized through a multi-step process involving the formation of the indeno[2,1-c]pyridine core. The synthesis typically starts with the reaction of 2-methyl-1-tetralone with phenylmagnesium bromide to form 2-methyl-9-phenyl-1,2,3,4-tetrahydro-1-naphthalenone. This intermediate is then cyclized using ammonium acetate to yield phenindamine .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques to ensure pharmaceutical-grade quality .

Analyse Des Réactions Chimiques

Oxidation Reactions

Phenindamine’s tetrahydroindene moiety undergoes oxidation under controlled conditions. Key findings include:

-

Reagents : Potassium permanganate (KMnO₄) in acidic or neutral media .

-

Products : Formation of indenone derivatives via dehydrogenation .

-

Conditions : Reactions typically occur at elevated temperatures (80–100°C) in aqueous or alcoholic solutions .

| Reaction Parameter | Details |

|---|---|

| Reactant | Phenindamine hydrochloride |

| Oxidizing Agent | KMnO₄ (0.1 M) |

| Solvent | Ethanol/water (1:1) |

| Temperature | 90°C |

| Yield | ~60% (isolated) |

Mechanistic Insight : The reaction proceeds through a radical intermediate, with the indene double bond (9,9a position) serving as the primary oxidation site .

Reduction Reactions

Reductive modifications target the pyridine ring and substituents:

-

Reagents : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) .

-

Products : Saturated piperidine derivatives or reduced indene systems .

-

Conditions : LiAlH₄ reactions require anhydrous tetrahydrofuran (THF), while hydrogenation occurs at 2–3 atm H₂ pressure .

| Reaction Parameter | LiAlH₄ Reduction | Catalytic Hydrogenation |

|---|---|---|

| Reactant | Phenindamine free base | This compound |

| Solvent | THF | Methanol |

| Temperature | Reflux (66°C) | 25°C |

| Yield | 75–80% | 85–90% |

Notable Outcome : Reduction of the pyridine ring enhances basicity, altering pharmacological activity .

Substitution Reactions

The methylamino group and aromatic rings participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

-

Reagents : Alkyl halides (e.g., CH₃I) under basic conditions .

-

Products : Quaternary ammonium salts with improved water solubility .

Electrophilic Aromatic Substitution

-

Reagents : Nitration (HNO₃/H₂SO₄) or sulfonation (H₂SO₄/SO₃) .

-

Products : Nitro- or sulfonated derivatives at the para position of the phenyl ring .

| Reaction Type | Conditions | Major Product | Application |

|---|---|---|---|

| Nitration | 0°C, 2 hrs | 4-Nitro-phenindamine | Intermediate for further synthesis |

| Sulfonation | 120°C, 4 hrs | 4-Sulfo-phenindamine | Enhanced polarity for analytical studies |

Mannich Reaction

The primary industrial synthesis involves a Mannich reaction :

-

Reactants : Indene, formaldehyde, methylamine hydrochloride.

-

Conditions : Reflux in ethanol (6–8 hrs).

Key Step : Formation of the tetrahydroindeno-pyridine backbone via a three-component condensation .

Stability and Degradation

-

Thermal Decomposition : At >200°C, this compound degrades into volatile aromatic amines and chlorinated byproducts .

-

Photolytic Degradation : Exposure to UV light (254 nm) induces ring-opening reactions, forming benzaldehyde derivatives .

| Degradation Pathway | Products Identified | Conditions |

|---|---|---|

| Thermal | N-methylaniline, chlorobenzene | 220°C, inert atmosphere |

| Photolytic | 2-Phenylindan-1-one | UV light, 48 hrs |

Analytical Characterization

Applications De Recherche Scientifique

Pharmacological Profile

Mechanism of Action

Phenindamine acts primarily as an antagonist at the H1 histamine receptors, thereby blocking the effects of histamine—a key mediator in allergic responses. By inhibiting this action, phenindamine alleviates symptoms associated with allergies and common colds such as sneezing, itching, and runny nose .

Pharmacokinetics

- Absorption : Administered orally, phenindamine is absorbed from the gastrointestinal tract. Its absorption can be influenced by food and individual metabolic differences.

- Distribution : The drug crosses the blood-brain barrier, which contributes to its sedative effects .

- Metabolism and Excretion : Metabolized in the liver and primarily excreted via urine, specific metabolic pathways remain less documented .

Clinical Applications

Phenindamine hydrochloride has been employed in various clinical scenarios:

-

Allergic Rhinitis and Other Allergic Conditions

- Indications : Used to treat symptoms of allergic rhinitis, including sneezing, runny nose, and itchy eyes. It is also effective for urticaria (hives) and other allergic skin reactions .

- Dosage : Commonly prescribed in tablet form (25 mg or 75 mg), with dosing frequency ranging from every four to six hours as needed for adults and adjusted for children .

- Cold Symptoms

- Sedative Effects

- Opioid Withdrawal Symptoms

Case Studies and Research Findings

Several studies highlight the efficacy and safety profile of phenindamine:

- Efficacy in Allergic Conditions : A review of 73 studies indicated that first-generation antihistamines like phenindamine effectively reduce urticaria symptoms compared to placebo .

- Adverse Effects : Reports indicate that adverse reactions can occur with antihistamines; however, specific rates vary widely across different populations and settings . Some studies noted that 25% to 65% of patients experienced varied toxic reactions during therapeutic use .

- Performance Impact : Research examining the effects of phenindamine on sleepiness and psychomotor performance found significant associations with drowsiness, indicating caution in activities requiring alertness post-administration .

Summary Table of Applications

| Application | Description | Dosage Form |

|---|---|---|

| Allergic Rhinitis | Relief from sneezing, runny nose, itchy eyes | Oral tablets (25 mg) |

| Cold Symptoms | Alleviation of common cold symptoms | Oral tablets (75 mg) |

| Sedation | Used for sedation due to central nervous system effects | Oral tablets |

| Opioid Withdrawal | Historical use for managing withdrawal symptoms | Oral tablets |

Mécanisme D'action

Phenindamine hydrochloride exerts its effects by competing with histamine for histamine H1-receptor sites on effector cells. By inhibiting the binding of histamine, it reduces the intensity of allergic reactions and tissue injury responses involving histamine release. This mechanism decreases the normal histamine response from cells, consequently alleviating allergic symptoms .

Comparaison Avec Des Composés Similaires

- Cyproheptadine

- Diphenhydramine

- Chlorpheniramine

- Brompheniramine

- Pheniramine

Propriétés

Numéro CAS |

5503-08-2 |

|---|---|

Formule moléculaire |

C19H20ClN |

Poids moléculaire |

297.8 g/mol |

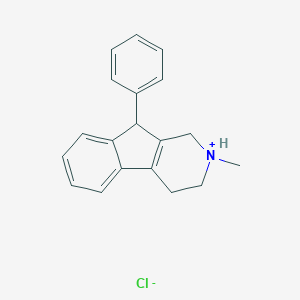

Nom IUPAC |

2-methyl-9-phenyl-1,3,4,9-tetrahydroindeno[2,1-c]pyridine;hydrochloride |

InChI |

InChI=1S/C19H19N.ClH/c1-20-12-11-16-15-9-5-6-10-17(15)19(18(16)13-20)14-7-3-2-4-8-14;/h2-10,19H,11-13H2,1H3;1H |

Clé InChI |

QOBFRYKYYDPOEC-UHFFFAOYSA-N |

SMILES |

C[NH+]1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.[Cl-] |

SMILES canonique |

CN1CCC2=C(C1)C(C3=CC=CC=C23)C4=CC=CC=C4.Cl |

Numéros CAS associés |

82-88-2 (Parent) |

Synonymes |

2,3,4,9-Tetrahydro-2-methyl-9-phenyl-1H-indeno[2,1-c]pyridine Hydrochloride; 1,2,3,4-Tetrahydro-2-methyl-9-phenyl-2-azafluorene Hydrochloride; 2-Methyl-9-phenyl-2,3,4,9-tetrahydro-1-pyridindene Hydrochloride; Nu 1504; Thephorin Hydrochloride; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.